Azido-PEG4-nitrile

PROTAC Linker Click Chemistry Bioconjugation

Azido-PEG4-nitrile (CAS 2194563-82-9) is a heterobifunctional polyethylene glycol (PEG) linker. It is a monodisperse chemical with a defined molecular weight of 272.30 g/mol and the formula C11H20N4O4.

Molecular Formula C11H20N4O4
Molecular Weight 272.30 g/mol
Cat. No. B1192235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-nitrile
SynonymsAzido-PEG4-nitrile
Molecular FormulaC11H20N4O4
Molecular Weight272.30 g/mol
Structural Identifiers
InChIInChI=1S/C11H20N4O4/c12-2-1-4-16-6-8-18-10-11-19-9-7-17-5-3-14-15-13/h1,3-11H2
InChIKeyGCUNQSAEBVDFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG4-Nitrile in PROTAC Development and Bioconjugation: An Evidence-Based Assessment for Procurement and Research


Azido-PEG4-nitrile (CAS 2194563-82-9) is a heterobifunctional polyethylene glycol (PEG) linker . It is a monodisperse chemical with a defined molecular weight of 272.30 g/mol and the formula C11H20N4O4 . The compound's defining characteristic is the presence of two distinct, orthogonal reactive groups: a terminal azide and a terminal nitrile, connected by a hydrophilic tetraethylene glycol (PEG4) spacer . This specific architecture enables its primary application as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where it serves as a non-cleavable linker . The azide group is designed for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, while the nitrile group provides a versatile synthetic handle for subsequent modification .

Why the Azido-PEG4-Nitrile Linker Cannot Be Replaced by a Generic PEG Linker in PROTAC and Bioconjugation Workflows


Generic substitution of Azido-PEG4-nitrile with other in-class PEG linkers or analogs fails due to the specific interplay of three non-interchangeable features: its dual orthogonal reactivity, its precise PEG4 spacer length, and the unique impact of the azide end-group on solid-state properties. Substituting with a linker like Hydroxy-PEG4-C2-nitrile replaces the click-chemistry-ready azide with a less specific hydroxyl group, limiting orthogonal conjugation strategies . Replacing it with an Azido-PEG4-acrylate changes the secondary reactivity from a nitrile to an acrylate, which is more prone to nucleophilic addition and polymerization, thereby altering the conjugation profile and stability . Furthermore, the specific PEG4 length is not arbitrary; it is an empirically optimized standard that balances solubility and conformational flexibility to facilitate ternary complex formation in PROTACs [1]. Even small changes in chain length (e.g., to PEG3 or PEG6) or end-group identity can drastically alter the degradation efficiency and physicochemical properties of the final conjugate, as detailed in the quantitative evidence below [REFS-3, REFS-4].

Quantitative Evidence for Azido-PEG4-Nitrile: Direct Comparative Data vs. Closest Analogs


Dual Orthogonal Reactivity: Azide Click Chemistry and Nitrile Versatility vs. Hydroxy-PEG4-C2-nitrile

Azido-PEG4-nitrile provides a unique combination of a bioorthogonal azide group for click chemistry and a nitrile group as a secondary, versatile synthetic handle. In contrast, the closest analog, Hydroxy-PEG4-C2-nitrile (CAS 2194563-83-0), contains a hydroxyl group instead of an azide . The azide group enables highly specific, quantitative CuAAC and SPAAC reactions with alkynes, DBCO, or BCN, a capability absent in the hydroxyl analog . The nitrile group in both compounds can undergo hydrolysis, reduction, and other transformations, but the presence of the azide confers a defined two-step, orthogonal conjugation strategy that is not possible with the hydroxyl-bearing analog . This functional difference is absolute, not a matter of degree.

PROTAC Linker Click Chemistry Bioconjugation

Precision PEG4 Spacer Length: Optimizing PROTAC Ternary Complex Formation vs. PEG3 and PEG6 Analogs

The PEG4 linker length is a critical and empirically validated determinant of PROTAC efficacy. While not a direct study on Azido-PEG4-nitrile, class-level evidence firmly establishes that linker length directly correlates with protein degradation efficiency [1]. A study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is dependent on the flexible PEG chain linker length, showing that variations from PEG2 to longer chains lead to differential degradation outcomes [1]. Industry-wide analysis indicates that PEG4 is one of the 'gold standard' lengths because its end-to-end distance is short enough to prevent entropic collapse but long enough to span the >3 nm distance between ligase and target protein pockets, a balance not achieved by shorter (e.g., PEG3) or longer (e.g., PEG6) linkers in all contexts [2]. Selecting Azido-PEG4-nitrile ensures adherence to this optimized spacer length, a variable that is known to change degradation efficacy.

PROTAC Linker Optimization Structure-Activity Relationship

Quantified DMSO Solubility for Standard Stock Solution Preparation

Azido-PEG4-nitrile has a quantified solubility in DMSO, a primary solvent for preparing stock solutions in biological assays [1]. While solubility in water is qualitative and expected due to the hydrophilic PEG spacer, a specific DMSO solubility value of 10 mM is reported, enabling precise calculation of stock solution preparation [1]. This quantitative data allows for direct planning of in vitro experiments without the need for solubility screening. While many similar linkers are also soluble in DMSO, this is a specific, actionable data point.

Solubility Formulation In Vitro Assay

Solid-State Property Differentiation: Impact of Azide End-Group on PEG Crystallinity and Melting Behavior

The azide end-group in Azido-PEG4-nitrile confers distinct solid-state properties compared to PEG derivatives with oxygen-containing end groups (e.g., hydroxyl). Research on azide-terminated PEGs shows that, in contrast to oxygen-containing end groups, azides do not interact with PEG segments [1]. This lack of interaction induces defect formation in the crystal lattice and leads to a reduction in crystal size, resulting in a measurable decrease in both melting temperature (Tm) and degree of crystallinity [1]. This effect is particularly pronounced for PEGs with very low molecular weight, such as PEG4 [1]. While no direct comparator for the nitrile-terminated analog is available, this class-level finding suggests Azido-PEG4-nitrile will have different handling and storage properties compared to an analog like Hydroxy-PEG4-C2-nitrile.

Solid-State Chemistry PEG Crystallinity Material Properties

Optimal Application Scenarios for Azido-PEG4-Nitrile Driven by Quantitative Evidence


Precision Synthesis of PROTACs Requiring Orthogonal Azide Click Chemistry

Azido-PEG4-nitrile is uniquely suited for PROTAC synthesis where a two-step, modular approach is required. The azide group enables the first conjugation step via CuAAC or SPAAC click chemistry to an alkyne-bearing warhead or E3 ligase ligand . This generates a stable triazole-linked intermediate. The remaining nitrile group can then be selectively modified (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) for subsequent attachment of the second ligand . This orthogonal strategy, impossible with mono-functional or hydroxyl-bearing analogs like Hydroxy-PEG4-C2-nitrile, allows for the creation of diverse, well-defined PROTAC libraries with a consistent PEG4 spacer length, a known driver of degradation efficiency [1].

Standardized Building Block for High-Throughput PROTAC Library Synthesis

Given that PEG4, along with PEG6 and PEG8, is considered an empirical 'gold standard' linker length in PROTAC development, Azido-PEG4-nitrile is an ideal, off-the-shelf building block for generating focused libraries . Its defined length and dual orthogonal reactivity allow medicinal chemists to rapidly synthesize and screen PROTAC candidates with different warheads and E3 ligase ligands while maintaining a constant, optimized linker. This approach is supported by studies showing that even small variations in linker length can drastically alter degradation potency, making a well-defined, standard-length linker like Azido-PEG4-nitrile a strategic starting point for any optimization campaign .

Bioconjugation Workflows Demanding Defined DMSO Solubility for Stock Solutions

For researchers requiring a precise starting point for in vitro assays, the specified 10 mM solubility in DMSO for Azido-PEG4-nitrile eliminates guesswork in preparing stock solutions . This practical detail streamlines the setup of dose-response experiments for PROTAC characterization or other bioconjugation assays, ensuring the linker is delivered in a consistent, fully dissolved state. This is a tangible, quantitative advantage for reproducible experimental workflows compared to analogs where solubility must be determined empirically.

Synthesis of Functionalized PEG Hydrogels with Controlled Mesh Size via Orthogonal Crosslinking

The dual orthogonal reactivity of Azido-PEG4-nitrile extends its utility beyond PROTACs into materials science. The azide can be used for 'click' crosslinking with multi-alkyne monomers to form a primary hydrogel network . Subsequently, the pendant nitrile groups can be hydrolyzed under mild conditions to introduce carboxylic acid moieties, providing a second, orthogonal chemical handle for post-gelation functionalization (e.g., attaching peptides or growth factors) without disrupting the initial network structure . This sequential orthogonal reactivity is a key differentiator from heterobifunctional linkers like Azido-PEG4-amine, where the amine is highly reactive and less amenable to such a controlled, sequential approach.

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